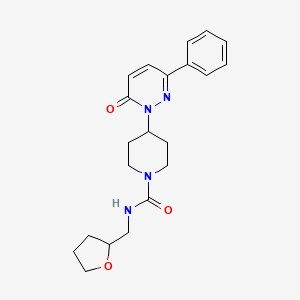
N-(Oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide, commonly known as N-phenylpyridazinone, is a chemical compound with potential applications in scientific research. This compound is synthesized through a multi-step process, and its unique structure has led to investigations into its mechanism of action and potential biochemical and physiological effects. In
作用机制
The mechanism of action of N-phenylpyridazinone is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and plasma membrane of cells and is involved in the regulation of calcium signaling, ion channel activity, and neurotransmitter release. N-phenylpyridazinone has been shown to bind to the sigma-1 receptor with high affinity, which may lead to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-phenylpyridazinone are still being investigated, but it has been shown to have activity against several cancer cell lines, including breast, ovarian, and lung cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of N-phenylpyridazinone.
实验室实验的优点和局限性
One advantage of N-phenylpyridazinone is its high affinity for the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in cellular processes. Additionally, its potential anticancer activity makes it a promising candidate for drug development. However, one limitation of this compound is its complex synthesis method, which may make it difficult to obtain in large quantities for use in experiments.
未来方向
There are several future directions for research on N-phenylpyridazinone. One area of interest is its potential as an anticancer drug, and further studies are needed to investigate its activity against different types of cancer and its mechanism of action. Additionally, research on the sigma-1 receptor and its role in cellular processes may lead to the development of new drugs for a variety of diseases. Finally, the synthesis method for N-phenylpyridazinone could be optimized to make it more accessible for use in experiments.
合成方法
The synthesis of N-phenylpyridazinone involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridazine with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 1-oxa-2-azacyclopentane to form the oxolane ring, and the resulting compound is treated with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group. The final step involves the reaction of the amino group with 4-(4-fluorophenyl)piperidine-1-carboxylic acid to form N-phenylpyridazinone.
科学研究应用
N-phenylpyridazinone has potential applications in scientific research, particularly in the areas of neuroscience and drug development. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. Additionally, N-phenylpyridazinone has been shown to have activity against several cancer cell lines, making it a potential candidate for anticancer drug development.
属性
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-20-9-8-19(16-5-2-1-3-6-16)23-25(20)17-10-12-24(13-11-17)21(27)22-15-18-7-4-14-28-18/h1-3,5-6,8-9,17-18H,4,7,10-15H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYRAXGLIUEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride](/img/structure/B2763580.png)
![(1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2763582.png)
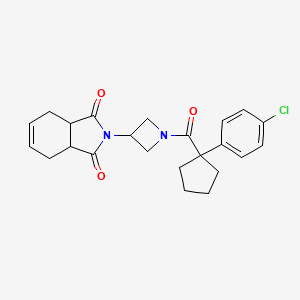
![6-((naphthalen-1-ylmethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2763586.png)

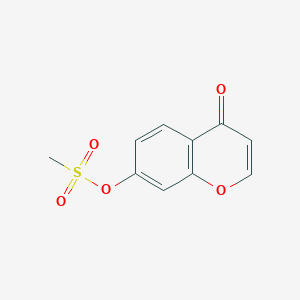

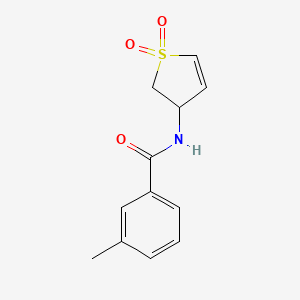

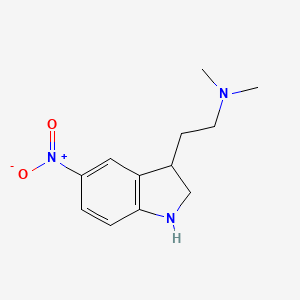
![2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2763595.png)
![3,4-Dihydro-2H-chromen-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2763597.png)
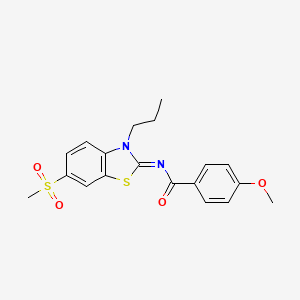
![4-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2763599.png)